molecular formula C9H11N3 B12855138 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

Cat. No.: B12855138
M. Wt: 161.20 g/mol
InChI Key: MCXQOTLOCYTGTD-UHFFFAOYSA-N
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Description

3-amino-4,5-dihydro-1-phenylpyrazole , is a five-membered heterocyclic compound. Its chemical formula is C₉H₁₁N₃ . Imidazole, a closely related compound, serves as its basic core and is found in natural products such as histidine, purine, histamine, and DNA structures.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine. One common approach involves the reaction of hydrazine hydrate with 1,3-diketones (e.g., acetylacetone) in the presence of an aromatic aldehyde (such as benzaldehyde). The resulting intermediate undergoes cyclization to yield the desired compound.

Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the cyclization process.

Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine participates in various chemical reactions:

    Oxidation: It can be oxidized to form pyrazole derivatives.

    Reduction: Reduction of the pyrazole ring leads to 4,5-dihydro-1H-pyrazoles.

    Substitution: Substituents on the phenyl ring influence its reactivity.

    Common Reagents: Hydrazine hydrate, 1,3-diketones, aldehydes.

    Major Products: Pyrazole derivatives with diverse functional groups.

Scientific Research Applications

4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine finds applications in:

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine stands out due to its unique structure. Similar compounds include other pyrazoles and imidazole derivatives.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

4-phenyl-2,3-dihydro-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6,9,11-12H,10H2

InChI Key

MCXQOTLOCYTGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNNC2N

Origin of Product

United States

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